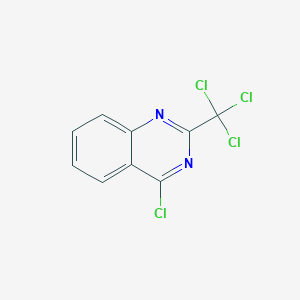

4-Chloro-2-(trichloromethyl)quinazoline

CAS No.: 3137-63-1

Cat. No.: VC2138972

Molecular Formula: C9H4Cl4N2

Molecular Weight: 281.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3137-63-1 |

|---|---|

| Molecular Formula | C9H4Cl4N2 |

| Molecular Weight | 281.9 g/mol |

| IUPAC Name | 4-chloro-2-(trichloromethyl)quinazoline |

| Standard InChI | InChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H |

| Standard InChI Key | KHWHZIOORKRESZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl |

Introduction

Chemical Structure and Properties

4-Chloro-2-(trichloromethyl)quinazoline is characterized by its distinctive molecular structure that combines a quinazoline heterocyclic core with specific functional groups. The compound belongs to the broader class of quinazoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.

Molecular Characteristics

The compound has a molecular formula of C9H5Cl4N2 and a molecular weight of approximately 292.01 g/mol. The structure features a quinazoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The distinguishing structural elements include a chlorine atom at the 4-position of the quinazoline ring and a trichloromethyl (CCl3) group at the 2-position. These functional groups contribute significantly to the compound's chemical reactivity and biological properties.

Physical Properties

4-Chloro-2-(trichloromethyl)quinazoline appears as a solid at room temperature with specific melting points reported in synthesis studies. According to research documentation, the purified compound has a melting point of 118-119°C when recrystallized from aqueous ethanol . The compound demonstrates solubility in organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide, which facilitates its use in various chemical reactions and biological assays.

Structural Comparison with Related Compounds

Several compounds share structural similarities with 4-Chloro-2-(trichloromethyl)quinazoline, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Antimicrobial properties |

| Trichloroquinazoline | Trichloromethyl at position 2 | Potential antitumor activity |

| 6-Nitroquinazoline | Nitro group at position 6 | Antiparasitic activity |

The presence of both a chloro and a trichloromethyl group distinguishes 4-Chloro-2-(trichloromethyl)quinazoline from these related compounds, contributing to its unique biological profile.

Synthesis Methods

The synthesis of 4-Chloro-2-(trichloromethyl)quinazoline has been well-documented in scientific literature, with several approaches designed to optimize yield and purity. Understanding these synthetic routes is essential for researchers interested in developing derivatives for further study.

General Synthetic Approach

The most common synthetic pathway begins with 2-methyl quinazolin-4(3H)-one, which undergoes a transformation using chlorinating agents. This process involves the trichlorination of the activated methyl group in the α-position of the sp² nitrogen atom in the quinazoline ring .

Detailed Synthesis Procedure

A detailed synthesis procedure described in the literature involves the following steps:

-

2-Methyl quinazolin-4(3H)-one (1.6 g, 10.0 mmol) is combined with phosphorous pentachloride (10.41 g, 50 mmol) and phosphorous oxychloride (20 mL).

-

The mixture is heated under reflux for 6 hours at 115-118°C.

-

Excess phosphorous oxychloride is removed by distillation under reduced pressure.

-

The residue is extracted three times with ethyl acetate.

-

The combined organic phase is washed with sodium bicarbonate solution (5.0%), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography using n-hexane-ethyl acetate (9:1) mixture as eluent .

This procedure yields 4-Chloro-2-(trichloromethyl)quinazoline with approximately 47% yield and a melting point of 118-119°C.

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques:

-

IR (KBr, cm⁻¹): 2945 (Aromatic CH stretching), 1455 (C=N)

-

¹H NMR (CDCl₃) δ: 7.5-8.3 (m, 4H of Ar-H)

These spectroscopic data provide valuable confirmation of the compound's structure and purity, which is essential for subsequent biological testing and derivative synthesis.

Biological Activities

4-Chloro-2-(trichloromethyl)quinazoline and its derivatives have demonstrated diverse biological activities, making them attractive candidates for drug development. Research has focused particularly on their potential as antimalarial and anti-tubercular agents.

Antiplasmodial Activity

One of the most significant biological properties of 4-Chloro-2-(trichloromethyl)quinazoline derivatives is their antiplasmodial activity. Research has demonstrated that compounds based on the 2-trichloromethylquinazoline scaffold exhibit promising activity against malaria parasites, particularly against chloroquine-resistant strains.

Specifically, 4-(4′-fluorophenyl)-2-trichloromethylquinazoline (identified as compound A in studies) showed an efficacy concentration 50% (EC₅₀) of 2.5 μM against the chloroquine-resistant K1 strain of Plasmodium falciparum, with a cytotoxicity concentration 50% (CC₅₀) above 125 μM toward human HepG2 cells . This translates to a selectivity index (SI) greater than 50, indicating a good safety margin between antiparasitic activity and mammalian cell toxicity.

Structure-Activity Relationships in Antiplasmodial Activity

Structure-activity relationship studies have yielded important insights into the essential structural features required for antiplasmodial activity:

| Compound Type | Antiplasmodial Activity EC₅₀ P. falciparum K1 (μM) | Cytotoxicity CC₅₀ HepG2 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 4-(4′-fluorophenyl)-2-trichloromethylquinazoline (A) | 2.5 | >125 | >50 |

| 4-phenoxy-2-trichloromethylquinazoline (B) | 1.1 | 50 | 45 |

| 4-benzyloxy-2-trichloromethylquinazoline (C) | 1.8 | 19.4 | 11 |

| Series D (without trichloromethyl group) | >10 | 38-136 | - |

For comparison, reference antimalarial drugs showed the following values:

-

Chloroquine: EC₅₀ = 0.8 μM, CC₅₀ = 30 μM, SI = 37.5

Crucially, studies have demonstrated that the 2-trichloromethyl group is mandatory for antiplasmodial activity. Derivatives prepared without this group were completely inactive (EC₅₀ > 50 μM), highlighting its essential role in the pharmacophore .

Anti-tubercular Activity

4-Chloro-2-(trichloromethyl)quinazoline has also been utilized as a key precursor in the synthesis of compounds evaluated for anti-tubercular activity. Researchers have synthesized a series of 4-substituted-2-(trichloromethyl)quinazoline derivatives by reacting 4-chloro-2-(trichloromethyl)quinazoline with various substituted secondary amines in dichloromethane under catalysis by potassium iodide .

Several of these derivatives demonstrated significant activity against Mycobacterium tuberculosis H37Rv. In particular, compounds featuring N-methyl piperazine and 4-diethanolamine substituents at position 4 of the 2-trichloromethyl quinazoline scaffold showed the most promising anti-tubercular properties .

Chemical Modifications and Derivative Synthesis

4-Chloro-2-(trichloromethyl)quinazoline serves as a versatile starting material for the synthesis of numerous derivatives with enhanced or targeted biological activities. The reactivity of the chlorine atom at position 4 allows for facile nucleophilic substitution reactions.

Synthesis of 4-Substituted-2-(trichloromethyl)quinazoline Derivatives

Researchers have developed efficient methods to synthesize various 4-substituted derivatives by replacing the chlorine atom at position 4 with different nucleophiles. The general procedure involves:

-

Reacting 4-Chloro-2-(trichloromethyl)quinazoline (1.4 g, 5 mmol) with an appropriate secondary amine (10 mmol) in dichloromethane (15 mL).

-

Adding a catalytic amount of potassium iodide.

-

Refluxing the mixture for 15-18 hours.

-

Monitoring completion of the reaction by TLC.

-

Purifying the product to obtain the desired 4-substituted-2-(trichloromethyl)quinazoline derivative .

Examples of Synthesized Derivatives

Several derivatives have been synthesized and characterized, including:

-

4-(4-Methylpiperazin-1-yl)-2-(trichloromethyl)quinazoline (4a):

-

4-(2-(Trichloromethyl)quinazolin-4-yl)morpholine (4d):

Structure-Activity Optimization Strategies

Research into the optimization of 4-chloro-2-(trichloromethyl)quinazoline derivatives has explored several modification strategies:

-

Introduction of a two-atom linker between position 4 of the quinazoline moiety and substituent groups, which has been shown to improve antiplasmodial activity.

-

Exploration of 4-carboxamido derivatives, analogous to 4-sulfonamide series.

-

Investigation of 4-alkoxy derivatives, which have demonstrated enhanced biological activity compared to the parent compound .

These modifications have led to the identification of several hit compounds with EC₅₀ values against K1 P. falciparum ≤ 2 μM and selectivity indices ≥ 20, highlighting the potential of this scaffold for antimalarial drug development .

Research Applications and Future Directions

The unique structural features and biological activities of 4-Chloro-2-(trichloromethyl)quinazoline position it as an important compound in drug discovery research, with several promising applications and research directions emerging.

Drug Discovery Applications

The compound serves as a valuable scaffold for medicinal chemists developing new therapeutic agents, particularly in the following areas:

-

Antimalarial drug development: The promising antiplasmodial activity of 2-trichloromethylquinazoline derivatives, especially against chloroquine-resistant strains, makes this scaffold valuable for addressing the growing problem of antimalarial drug resistance.

-

Anti-tubercular agents: The demonstrated activity of certain derivatives against Mycobacterium tuberculosis positions this compound class as a potential source of new treatments for tuberculosis, which remains a significant global health challenge.

-

Potential anticancer applications: Structure-activity relationship studies suggest that compounds derived from this scaffold may have potential as anticancer agents, though further research is needed in this area.

Future Research Directions

Several promising research directions emerge from current knowledge about 4-Chloro-2-(trichloromethyl)quinazoline:

-

Further exploration of the pharmacophore: More detailed structure-activity relationship studies could help identify the precise molecular interactions responsible for biological activity, enabling more targeted design of derivatives.

-

Development of hybrid molecules: Combining the 2-trichloromethylquinazoline scaffold with other pharmacophores could yield molecules with enhanced activity or novel biological properties.

-

Investigation of mechanisms of action: Studies to elucidate the precise biological targets and mechanisms by which these compounds exert their effects would provide valuable insights for drug development.

-

Formulation studies: Research into appropriate formulations for promising derivatives could address potential issues with solubility or bioavailability that might limit clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume